"2-fluoro-4-(hydroxymethyl)benzoic acid" properties
"2-fluoro-4-(hydroxymethyl)benzoic acid" properties
An In-depth Technical Guide to 2-fluoro-4-(hydroxymethyl)benzoic acid
Introduction: In the landscape of modern medicinal chemistry and material science, fluorinated organic molecules serve as indispensable building blocks. The strategic incorporation of fluorine can profoundly alter a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] 2-fluoro-4-(hydroxymethyl)benzoic acid (CAS No. 214554-18-4) has emerged as a particularly valuable trifunctional reagent, offering a unique combination of a carboxylic acid, a hydroxymethyl group, and a fluorine-substituted aromatic ring.[3][4] This guide provides an in-depth analysis of its properties, a well-reasoned synthesis protocol, its applications, and critical safety information for researchers and drug development professionals.
Part 1: Core Chemical and Physical Profile
2-fluoro-4-(hydroxymethyl)benzoic acid is typically available as a white solid with a purity of 97% or higher.[3][5] Its distinct structural arrangement—a benzene ring substituted with a fluorine atom at the 2-position, a carboxylic acid at the 1-position, and a hydroxymethyl group at the 4-position—underpins its utility as a versatile synthetic intermediate.[3]
Physicochemical Properties
The key physical and chemical properties of this compound are summarized below, compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 214554-18-4 | [3][5][6] |
| Molecular Formula | C₈H₇FO₃ | [3][5][7] |
| Molecular Weight | 170.14 g/mol | [3][5] |
| Appearance | White Solid | [3][8] |
| Melting Point | 170-175 °C | [5][8] |
| Purity | ≥97% | [5][7] |
| InChI Key | ZCRWSMHXYHEAQD-UHFFFAOYSA-N | [3][5] |
| SMILES | OCc1ccc(C(O)=O)c(F)c1 | [3][5] |
Spectroscopic Signature
Unambiguous identification of 2-fluoro-4-(hydroxymethyl)benzoic acid relies on standard spectroscopic techniques. While specific spectra are proprietary, the expected characteristics can be predicted based on its structure and data from analogous compounds.[9]
-
¹H NMR (DMSO-d₆, 400 MHz): The spectrum would feature a complex aromatic region due to the fluorine coupling. One would expect to see the carboxylic acid proton as a broad singlet downfield (>12 ppm). The benzylic protons of the -CH₂OH group would appear as a doublet (due to coupling with the hydroxyl proton) around 4.5 ppm, while the hydroxyl proton itself would appear as a triplet around 5.4 ppm. The aromatic protons would exhibit complex splitting patterns between 7.2 and 7.8 ppm, influenced by ortho, meta, and fluorine couplings.
-
¹³C NMR (DMSO-d₆, 100 MHz): The carbonyl carbon of the carboxylic acid would be observed around 166 ppm. The carbon bearing the fluorine atom would show a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz) and appear significantly downfield. The benzylic carbon would be found around 62 ppm. The remaining aromatic carbons would appear between 115-140 ppm, with their chemical shifts and C-F coupling constants (²JCF, ³JCF) providing definitive structural information.
-
IR Spectroscopy (ATR): A broad absorption band from 2500-3300 cm⁻¹ would be characteristic of the O-H stretching of the carboxylic acid. A sharp, strong peak around 1700 cm⁻¹ would correspond to the C=O stretch. Another broad band around 3300-3500 cm⁻¹ would indicate the O-H stretch of the hydroxymethyl group. C-F stretching vibrations typically appear in the 1100-1300 cm⁻¹ region.
Part 2: Synthesis Methodology and Rationale
While 2-fluoro-4-(hydroxymethyl)benzoic acid is commercially available, understanding its synthesis is crucial for developing derivatives or scaling up production. A robust and logical synthetic route can be designed starting from the readily available 4-bromo-2-fluorobenzoic acid.[10][11] This proposed multi-step pathway highlights key chemical transformations and the rationale behind each experimental choice.
Proposed Synthesis Workflow
The overall strategy involves protecting the carboxylic acid, introducing the hydroxymethyl group via a lithium-halogen exchange, and finally, deprotecting to yield the target compound.
Caption: Proposed synthesis of 2-fluoro-4-(hydroxymethyl)benzoic acid.
Detailed Experimental Protocol
Step 1: Esterification (Protection)
-
Objective: To protect the reactive carboxylic acid as a methyl ester, preventing it from interfering with the subsequent organolithium reaction.
-
Procedure:
-
Suspend 4-bromo-2-fluorobenzoic acid (1.0 eq) in anhydrous methanol (10 vol).
-
Cool the suspension to 0 °C in an ice bath.
-
Add thionyl chloride (SOCl₂) (1.2 eq) dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 4 hours. Monitor reaction completion by TLC.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 4-bromo-2-fluorobenzoate, which can be used in the next step without further purification.
-
Step 2: Lithium-Halogen Exchange and Formylation
-
Causality: At low temperatures (-78 °C), n-butyllithium acts as a strong base to selectively perform a lithium-halogen exchange with the aryl bromide, forming a highly reactive aryllithium intermediate. This nucleophile readily attacks an electrophile like formaldehyde (generated from paraformaldehyde) to form the desired C-C bond.
-
Procedure:
-
Dissolve methyl 4-bromo-2-fluorobenzoate (1.0 eq) in anhydrous tetrahydrofuran (THF) (20 vol) under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise, ensuring the internal temperature does not exceed -70 °C. Stir for 1 hour at -78 °C.
-
In a separate flask, dry paraformaldehyde (3.0 eq) under vacuum with gentle heating and then cool under nitrogen. Add anhydrous THF to create a slurry.
-
Transfer the aryllithium solution via cannula into the paraformaldehyde slurry at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate to give the crude methyl 2-fluoro-4-(hydroxymethyl)benzoate.
-
Step 3: Saponification (Deprotection)
-
Objective: To hydrolyze the methyl ester back to the carboxylic acid to yield the final product.
-
Procedure:
-
Dissolve the crude ester from the previous step in a mixture of THF and water (3:1).
-
Add lithium hydroxide monohydrate (2.0 eq) and stir at room temperature for 3-5 hours, monitoring by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCl. A white precipitate should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 2-fluoro-4-(hydroxymethyl)benzoic acid.
-
Part 3: Applications in Research and Development
The unique arrangement of three distinct functional groups makes 2-fluoro-4-(hydroxymethyl)benzoic acid a powerful building block.[3] Each functional group provides a handle for specific chemical modifications, allowing for the construction of diverse and complex molecular architectures.
Caption: Trifunctional nature driving diverse applications.
Pharmaceutical and Medicinal Chemistry
Fluorinated benzoic acid derivatives are of significant interest in drug discovery.[1][12] The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism and can increase binding affinity through favorable electrostatic interactions.[1]
-
Scaffold for API Synthesis: This compound serves as a key starting material for more complex active pharmaceutical ingredients (APIs).[3] Its structural similarity to known bioactive molecules makes it an attractive candidate for developing new lead compounds.[3]
-
Enzyme Inhibition: The benzoic acid moiety can act as a hinge-binding element or mimic a substrate for various enzymes. The specific substitution pattern can be fine-tuned to achieve selectivity and potency against targets like kinases or proteases.[12]
Material Science
The properties of 2-fluoro-4-(hydroxymethyl)benzoic acid also lend themselves to applications in materials science.
-
Liquid Crystals: It is used as an intermediate in the synthesis of liquid crystal materials.[3] The rigid aromatic core combined with the polar functional groups is a common structural motif in mesogens. The ortho-fluorine substituent, in particular, can influence phase behavior and introduce desirable properties like intercalated smectic phases.[13]
-
Polymer Chemistry: The carboxylic acid and hydroxyl groups can both be used for polymerization reactions, such as the formation of polyesters or polyamides, incorporating the fluorinated aromatic unit into the polymer backbone.[3]
Part 4: Safety and Handling
As a laboratory chemical, 2-fluoro-4-(hydroxymethyl)benzoic acid must be handled with appropriate precautions.[6]
-
Hazard Classification: The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral), causes skin irritation (Skin Irritation 2), causes serious eye irritation (Eye Irritation 2A), and may cause respiratory irritation (STOT SE 3).[5][6]
-
Handling Precautions:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6]
-
Avoid breathing dust, mist, or spray.[6]
-
Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[6]
-
-
Storage:
References
- 2-fluoro-4-(hydroxymethyl)
- Benzoic acid, 2-fluoro-4-(hydroxymethyl)-, methyl ester - Physico-chemical Properties. (n.d.). ChemBK.
- 2-Fluoro-4-(hydroxymethyl)benzoic acid Safety Data Sheet. (2016).
- 2-FLUORO-4-(HYDROXYMETHYL)
- 2-Fluoro-4-(hydroxymethyl)benzoic acid 97%. (n.d.). Sigma-Aldrich.
- 4-Fluoro-2-(hydroxymethyl)benzoic acid. (n.d.). ChemScene.
- 4-FLUORO-2-HYDROXYBENZOIC ACID synthesis. (n.d.). ChemicalBook.
- 2-Fluoro-4-hydroxybenzoic acid SDS. (n.d.). ECHEMI.
- 4-Bromo-2-fluorobenzoic acid synthesis. (n.d.). ChemicalBook.
- 2-Fluoro-4-hydroxybenzoic acid | CAS 65145-13-3. (n.d.). Ossila.
- 2-Fluoro-4-(hydroxymethyl)benzoic acid, min 97%. (n.d.). Crescent Chemical Company.
- 4-Fluoro-2-(hydroxymethyl)benzoic acid. (n.d.). Benchchem.
- What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid? (n.d.). X-MOL.
- Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- The Role of Fluorinated Benzoic Acids in Drug Discovery. (n.d.). Pharma Focus Asia.
- Applications of fluorine-containing amino acids for drug design. (2020). European Journal of Medicinal Chemistry.
- A Comparative Spectroscopic Analysis of 2-Hydroxymethyl Benzoic Acid and Its Isomers. (2025). BenchChem.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy 2-fluoro-4-(hydroxymethyl)benzoic Acid | 214554-18-4 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-Fluoro-4-(hydroxymethyl)benzoic acid 97 214554-18-4 [sigmaaldrich.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. calpaclab.com [calpaclab.com]
- 8. 2-FLUORO-4-(HYDROXYMETHYL)BENZOIC ACID - Safety Data Sheet [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 4-Bromo-2-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 11. guidechem.com [guidechem.com]
- 12. nbinno.com [nbinno.com]
- 13. ossila.com [ossila.com]
